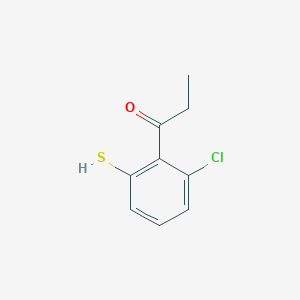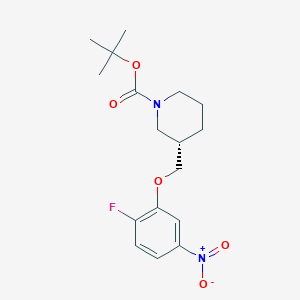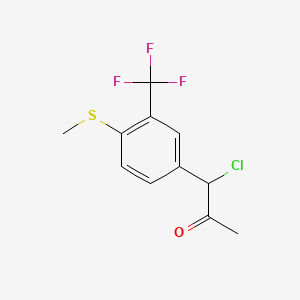
1-(2-Amino-5-(bromomethyl)phenyl)-2-bromopropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Amino-5-(bromomethyl)phenyl)-2-bromopropan-1-one is an organic compound that features both amino and bromomethyl functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-(bromomethyl)phenyl)-2-bromopropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by amination. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The amination step may involve the use of ammonia or amine derivatives under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of bromine and other reactive chemicals.
化学反应分析
Types of Reactions
1-(2-Amino-5-(bromomethyl)phenyl)-2-bromopropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, forming larger molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions can yield azido or cyano derivatives, while oxidation can produce nitro compounds.
科学研究应用
1-(2-Amino-5-(bromomethyl)phenyl)-2-bromopropan-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Biological Studies: Can be used to study the effects of brominated compounds on biological systems.
Industrial Applications: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Amino-5-(bromomethyl)phenyl)-2-bromopropan-1-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition or modification of enzyme activity. The amino group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 1-(2-Amino-5-(chloromethyl)phenyl)-2-chloropropan-1-one
- 1-(2-Amino-5-(iodomethyl)phenyl)-2-iodopropan-1-one
- 1-(2-Amino-5-(methyl)phenyl)-2-methylpropan-1-one
Uniqueness
1-(2-Amino-5-(bromomethyl)phenyl)-2-bromopropan-1-one is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity compared to its chloro, iodo, or methyl analogs. The bromine atoms can enhance the compound’s ability to participate in specific chemical reactions and interactions with biological targets.
属性
分子式 |
C10H11Br2NO |
|---|---|
分子量 |
321.01 g/mol |
IUPAC 名称 |
1-[2-amino-5-(bromomethyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C10H11Br2NO/c1-6(12)10(14)8-4-7(5-11)2-3-9(8)13/h2-4,6H,5,13H2,1H3 |
InChI 键 |
MHISPSSVRMXOCW-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C1=C(C=CC(=C1)CBr)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-Methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B14049811.png)









